(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone
Description
The compound "(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone" features a benzothiazole core fused with a benzene ring (benzo[d]thiazole), substituted at positions 7 and 4 with chlorine and methoxy groups, respectively. The piperazine moiety is linked to the benzothiazole via a carbon-nitrogen bond, while the methanone group bridges the piperazine and a 2-phenoxyphenyl substituent.
Properties
IUPAC Name |
[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3S/c1-31-21-12-11-19(26)23-22(21)27-25(33-23)29-15-13-28(14-16-29)24(30)18-9-5-6-10-20(18)32-17-7-3-2-4-8-17/h2-12H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIOYBBOZZYTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound appear to be the cyclooxygenase (COX) enzymes . COX enzymes exist in two isoforms, namely COX-1 and COX-2, which play a crucial role in maintaining homeostasis between health and injury.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins (PGE2), lipid compounds that are produced by COX enzymes. The inhibition of COX enzymes can lead to anti-inflammatory effects.
Biochemical Pathways
The compound affects the biochemical pathway involving the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin. This pathway is crucial as PGE2 are lipid compounds that are produced by COX enzymes. By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of these compounds.
Pharmacokinetics
The introduction of a methoxy group to the benzothiazole ring in similar compounds has been reported to improve solubility, which could potentially impact the bioavailability of this compound.
Result of Action
The result of the compound’s action is a decrease in the production of prostaglandins (PGE2), leading to anti-inflammatory effects. Compounds with similar structures have shown significant anti-inflammatory activity. For instance, certain derivatives have demonstrated excellent COX-2 Selectivity Index (SI) values and even showed inhibition of albumin denaturation.
Biochemical Analysis
Biochemical Properties
(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the inflammatory response. The inhibition of these enzymes reduces the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties. Additionally, molecular docking studies have revealed that this compound binds to specific protein receptors, further elucidating its biochemical interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation. By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory genes, leading to decreased inflammation and improved cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it inhibits the activity of COX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes involved in inflammation and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical activity over extended periodsLong-term exposure to this compound has been associated with sustained anti-inflammatory effects, suggesting its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and analgesic effects without causing adverse reactions. At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites may retain some of the biological activity of the parent compound or exhibit distinct effects on cellular function. Additionally, this compound can influence metabolic flux and metabolite levels, further contributing to its biochemical and pharmacological properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration. Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability in different tissues. These interactions play a crucial role in determining the pharmacokinetics and pharmacodynamics of this compound.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in cellular metabolism and signaling. The subcellular localization of this compound is critical for its biochemical and pharmacological effects.
Biological Activity
The compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone is a synthetic organic molecule with a complex structure that includes a piperazine ring, a benzo[d]thiazole moiety, and a phenoxyphenyl group. This article explores its biological activity, focusing on potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound is characterized by the following structural features:
- Piperazine Ring : Known for its role in pharmacology, contributing to various biological activities.
- Benzo[d]thiazole Moiety : Enhances reactivity and potential interactions with biological targets.
- Phenoxyphenyl Group : Imparts additional pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological effects:
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Antimicrobial Activity :
- The compound has shown promising results against various bacterial strains through molecular modeling and interaction studies with bacterial proteins. One derivative demonstrated notable antibacterial activity, suggesting its potential as an antimicrobial agent .
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Anti-inflammatory Properties :
- The structural components of the compound suggest possible interactions with neurotransmitter receptors and pathways involved in inflammation. Compounds with similar structures have been documented to exhibit anti-inflammatory and analgesic properties .
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Potential Neuroactive Effects :
- The presence of the piperazine moiety indicates potential neuroactive properties, which may be relevant for treating neurological disorders .
The exact mechanism of action for this compound remains under investigation, but it is hypothesized to involve:
- Interaction with Receptors : The benzo[d]thiazole and piperazine components are known to interact with neurotransmitter receptors, potentially modulating their activity.
- Inhibition of Pathways : Similar compounds have been shown to inhibit pro-inflammatory pathways, suggesting that this compound may also exert effects through similar mechanisms .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds:
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic synthesis techniques. The optimization of reaction conditions is crucial for maximizing yield and purity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several piperazine-containing derivatives reported in the literature. Below is a systematic comparison based on aromatic core, substituents, and synthetic methodologies:
Aromatic Core Variations
Benzothiazole vs. Benzothiophene/Thiophene :
The target compound’s benzo[d]thiazole core differs from benzothiophene (e.g., compound 7f in ) by replacing a sulfur atom in the thiophene ring with a nitrogen atom in the thiazole. This substitution alters electronic properties: the thiazole’s electron-deficient nature may enhance binding to receptors requiring polar interactions compared to the more lipophilic benzothiophene . Compound 21 () employs a simpler thiophene ring, lacking the fused benzene system, which reduces planarity and may decrease metabolic stability .- Coumarin Derivatives: Compound 4g () incorporates a coumarin scaffold (chromen-2-one) linked to piperazine. While coumarins are associated with anticoagulant activity, the target compound’s benzothiazole-phenoxyphenyl system likely prioritizes CNS permeability due to increased lipophilicity from the chloro and methoxy groups .
Substituent Effects
- Piperazine-Linked Substituents: The 2-phenoxyphenyl group in the target compound contrasts with the 4-nitrophenyl group in 7f (). In compound 21 (), a trifluoromethylphenyl group is attached to piperazine. The CF₃ group’s high electronegativity and lipophilicity may enhance blood-brain barrier penetration relative to the target compound’s chloro-methoxy system .
Heteroatom Positioning :
The 7-chloro-4-methoxy substitution on the benzothiazole core distinguishes it from 8a and 8b (), which feature dimethoxy groups on benzothiophene. The chloro substituent in the target compound may improve metabolic stability by resisting oxidative degradation compared to methoxy groups .
Key Observations
- Synthetic Accessibility : The absence of reduction steps (unlike 8a/8b ) simplifies synthesis, though yields remain unreported in available literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
